molecular formula C17H15F3N2O3S B2856013 N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide CAS No. 1101205-65-5

N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide

Cat. No.: B2856013
CAS No.: 1101205-65-5
M. Wt: 384.37
InChI Key: VNNGBXSYXKYBTH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide typically involves the reaction of indoline derivatives with trifluoromethylphenyl sulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .

Scientific Research Applications

N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to receptors and enzymes, leading to its biological effects. The compound may inhibit certain enzymes or modulate receptor activity, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide is unique due to its specific combination of the indole nucleus and the trifluoromethylphenyl sulfonyl group. This combination enhances its biological activity and stability, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-methyl-1-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3S/c1-21-16(23)15-9-11-5-2-3-8-14(11)22(15)26(24,25)13-7-4-6-12(10-13)17(18,19)20/h2-8,10,15H,9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNGBXSYXKYBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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